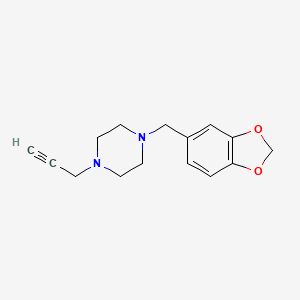
Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate benzyl and propynyl halides under controlled conditions. For instance, the compound can be synthesized by reacting 1-(3,4-methylenedioxybenzyl)piperazine with 2-propynyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent quality control measures are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or propynyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, piperazine derivatives are used as intermediates in the synthesis of more complex molecules. They are also studied for their reactivity and potential as catalysts.
Biology
Biologically, these compounds are investigated for their interactions with various biomolecules, including proteins and nucleic acids. They are often used in studies related to enzyme inhibition and receptor binding.
Medicine
In medicine, piperazine derivatives are explored for their potential therapeutic effects. They have been studied for their anti-inflammatory, analgesic, and antipsychotic properties. Some derivatives are also used as anthelmintics to treat parasitic infections.
Industry
Industrially, piperazine compounds are used in the production of polymers, resins, and other materials. They are also employed as corrosion inhibitors and in the formulation of various chemical products.
Mecanismo De Acción
The mechanism of action of piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-methyl)-
- Piperazine, 1-(3,4-methylenedioxyphenyl)-4-(2-propynyl)-
- Piperazine, 1-(3,4-dimethoxybenzyl)-4-(2-propynyl)-
Uniqueness
Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- is unique due to the presence of both the methylenedioxybenzyl and propynyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other piperazine derivatives.
Propiedades
Número CAS |
55436-34-5 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C15H18N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h1,3-4,10H,5-9,11-12H2 |
Clave InChI |
YCBCFXZNMNLQDY-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




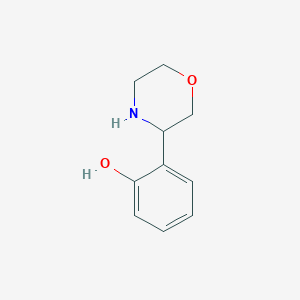


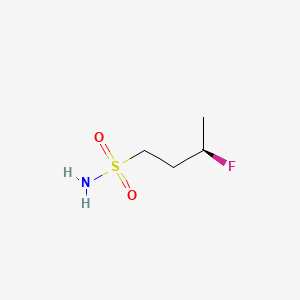

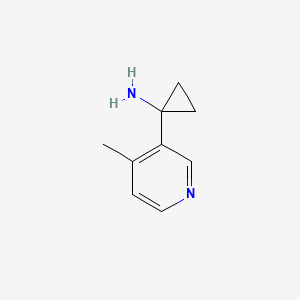
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
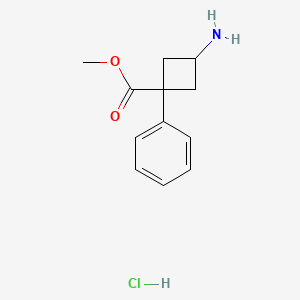

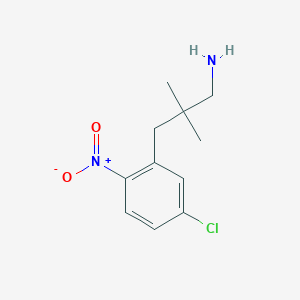
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)

